molecular formula C14H17N3O3 B2531175 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide CAS No. 1795442-83-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B2531175
CAS No.: 1795442-83-9
M. Wt: 275.308
InChI Key: LZSNSLZDJJCZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes an indene moiety and an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 1-(1-hydroxy-2,3-dihydro-1H-inden-1-yl)ethanone . This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original hydroxyl group.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of an indene moiety and an imidazolidine ring, which imparts specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c18-12-15-7-8-17(12)13(19)16-9-14(20)6-5-10-3-1-2-4-11(10)14/h1-4,20H,5-9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZSNSLZDJJCZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)N3CCNC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.